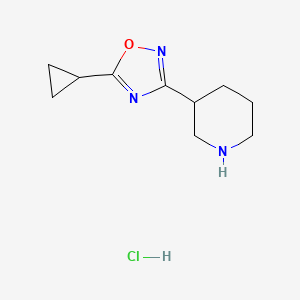
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXQKRMSRZJIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Oxadiazoles, the core structure of this compound, have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor.
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on the specific biological activity.
Actividad Biológica
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a 1,2,4-oxadiazole moiety. The structural uniqueness of this compound contributes to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15ClN3O |
| Molecular Weight | 215.7 g/mol |
| CAS Number | 1609396-00-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds in the oxadiazole class are known to exhibit various mechanisms including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Research indicates that derivatives of oxadiazoles often show potent activity against cancer cell lines and other diseases due to their ability to induce apoptosis and inhibit cell proliferation .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia) .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis |
| U937 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial and viral infections .
Case Study 1: Cytotoxicity Against Leukemia Cells
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human leukemia cell lines. The results indicated that compounds similar to this compound had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for leukemia treatment .
Case Study 2: Apoptosis Induction in Breast Cancer Cells
In another study focusing on breast cancer cell lines (MCF-7), it was found that treatment with oxadiazole derivatives led to increased levels of pro-apoptotic proteins and activation of caspases. This indicates a clear mechanism by which these compounds can induce cell death in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


